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Compound of Interest

Compound Name: B 494

Cat. No.: B3368287

For Researchers, Scientists, and Drug Development Professionals

The designation "B 494" is an ambiguous identifier that may refer to several distinct chemical
compounds utilized in laboratory research. This document provides detailed application notes
and protocols for the two most probable candidates based on common laboratory
nomenclature: AG 494, an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase,
and ABT-494 (Upadacitinib), a selective Janus Kinase 1 (JAK1) inhibitor. Researchers should
verify the exact identity of their compound before proceeding with any experimental work.

Section 1: AG 494 (Tyrphostin B48) - An EGFR
Kinase Inhibitor

AG 494 is a tyrphostin, a class of compounds that inhibit protein tyrosine kinases. It is a potent
and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, making it a
valuable tool for studying EGFR-mediated signaling pathways in cancer and other cellular
processes.

Chemical and Physical Properties of AG 494
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Property Value
Synonyms Tyrphostin B48, Tyrphostin AG-494
CAS Number 133550-35-3
Molecular Formula C16H12N203
Molecular Weight 280.28 g/mol
Appearance Yellow solid
N Soluble in DMSO (up to 56 mg/mL) and 100%
Solubility
Ethanol (up to 25 mg/mL)[1][2]
Store as a solid at -20°C for up to 3 years. Stock
Storage solutions in DMSO can be stored at -80°C for up

to 1 year. Avoid repeated freeze-thaw cycles.[3]

Mechanism of Action and Signaling Pathway

AG 494 acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. Upon

binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and

autophosphorylates its tyrosine residues. This phosphorylation creates docking sites for

downstream signaling proteins, activating cascades like the RAS-RAF-MEK-ERK and PI3K-

AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4] AG 494

blocks this initial autophosphorylation step, thereby inhibiting all downstream signaling.
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Caption: EGFR Signaling Pathway and the inhibitory action of AG 494.

Experimental Protocols

1. Preparation of AG 494 Stock Solution
o Materials:
o AG 494 powder
o Anhydrous Dimethyl Sulfoxide (DMSO)
o Sterile microcentrifuge tubes
» Procedure:
o To prepare a 10 mM stock solution, dissolve 2.8 mg of AG 494 in 1 mL of DMSO.
o Vortex thoroughly to ensure complete dissolution.

o Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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o

Store the aliquots at -80°C.

2. In Vitro Kinase Assay

o Objective: To determine the I1Cso of AG 494 against EGFR kinase activity.

o Materials:

o

Recombinant human EGFR kinase

ATP

Poly(Glu, Tyr) 4:1 peptide substrate

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

AG 494 stock solution

ADP-Glo™ Kinase Assay kit (or similar)

e Procedure:

[¢]

Prepare serial dilutions of AG 494 in kinase buffer.

In a 96-well plate, add the EGFR kinase, peptide substrate, and the diluted AG 494.

Initiate the kinase reaction by adding ATP.

Incubate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system
according to the manufacturer's instructions.

Plot the percentage of kinase inhibition against the log concentration of AG 494 to
determine the ICso value.

3. Cell-Based Assay: Inhibition of EGFR Phosphorylation
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e Objective: To assess the effect of AG 494 on EGF-induced EGFR phosphorylation in cultured
cells (e.g., A549 or DU145 cells).[5]

o Materials:

[e]

A549 or other EGFR-expressing cells

Cell culture medium (e.g., DMEM/F12)

Fetal Bovine Serum (FBS)

Recombinant human EGF

AG 494 stock solution

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
HRP-conjugated secondary antibody

Chemiluminescent substrate

e Procedure:

[¢]

Seed cells in a 6-well plate and grow to 80-90% confluency.

Serum-starve the cells for 12-24 hours.

Pre-treat the cells with varying concentrations of AG 494 (e.g., 1-50 uM) for 1-2 hours.
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

Perform Western blotting with 20-30 pg of protein per lane.
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o Probe the membrane with anti-phospho-EGFR and anti-total-EGFR antibodies.

o Detect the signal using a chemiluminescent substrate. A dose-dependent decrease in the
phospho-EGFR signal relative to the total EGFR signal indicates the inhibitory activity of
AG 494.[5]

Section 2: ABT-494 (Upadacitinib) - A Selective JAK1
Inhibitor

ABT-494, also known as Upadacitinib, is a potent and selective inhibitor of Janus Kinase 1
(JAK1). It is an orally bioavailable drug that has been developed for the treatment of
autoimmune diseases such as rheumatoid arthritis and atopic dermatitis.[6] In a research
setting, it is used to investigate the role of the JAK1 signaling pathway in inflammation and
immunity.

Chemical and Physical Properties of ABT-494

(Upadacitinib)
Property Value
Synonyms ABT 494, ABT494, Upadacitinib
CAS Number 1310726-60-3
Molecular Formula C17H19F3N6O
Molecular Weight 380.37 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Store at room temperature for short-term, or at

-20°C for long-term (up to 3 years).

Mechanism of Action and Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade for cytokine signaling.[7][8][9][10] Upon
cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor,
creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7]
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[10] JAKs then phosphorylate the STATs, which dimerize, translocate to the nucleus, and
regulate gene transcription.[7][10] ABT-494 selectively inhibits JAK1, thereby blocking the
signaling of various pro-inflammatory cytokines that are dependent on this kinase.[11][12][13]
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Caption: JAK-STAT Signaling Pathway and the inhibitory action of ABT-494.

Experimental Protocols

1. Preparation of ABT-494 (Upadacitinib) Stock Solution
e Materials:

o ABT-494 (Upadacitinib) powder

o Anhydrous Dimethyl Sulfoxide (DMSO)

o Sterile microcentrifuge tubes

e Procedure:

o To prepare a 10 mM stock solution, dissolve 3.8 mg of ABT-494 in 1 mL of DMSO.
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o Vortex thoroughly to ensure complete dissolution.
o Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
o Store the aliquots at -20°C or -80°C.

2. Cell-Based Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

e Objective: To evaluate the effect of ABT-494 on cytokine-induced STAT phosphorylation in a
relevant cell line (e.g., RAW264.7 macrophages).[14]

o Materials:
o RAW?264.7 cells or other suitable cell line
o Cell culture medium
o Cytokine (e.g., Interleukin-6 [IL-6] or Interferon-gamma [IFN-y])
o ABT-494 stock solution
o Lysis buffer with protease and phosphatase inhibitors
o Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3
o HRP-conjugated secondary antibody
o Chemiluminescent substrate

e Procedure:

[¢]

Seed cells in a 6-well plate and grow to the desired confluency.

[¢]

Serum-starve the cells if necessary, depending on the cell type and cytokine.

[e]

Pre-treat the cells with various concentrations of ABT-494 (e.g., 10 nM - 1 uM) for 1-2
hours.

[e]

Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes.
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o Wash the cells with ice-cold PBS and lyse them.

o Quantify the protein concentration of the lysates.

o Perform Western blotting with 20-30 pg of protein per lane.

o Probe the membrane with anti-phospho-STAT3 and anti-total-STAT3 antibodies.

o Detect the signal. A decrease in the phospho-STAT3 signal in a dose-dependent manner
indicates the inhibitory effect of ABT-494 on the JAK1-STAT3 pathway.[15]

3. General Western Blotting Protocol

o Objective: A general procedure for analyzing protein expression and phosphorylation status.

o Materials:

o Prepared cell lysates

o Laemmli sample buffer

o SDS-PAGE gels

o Running buffer

o Transfer buffer

o PVDF or nitrocellulose membrane

o Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary and secondary antibodies

o TBST (Tris-buffered saline with 0.1% Tween-20)

o Chemiluminescent substrate

e Procedure:
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o Sample Preparation: Mix cell lysate with Laemmli buffer and heat at 95-100°C for 5
minutes.[16][17]

o Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until
the dye front reaches the bottom.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

o Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to
prevent non-specific antibody binding.[16]

o Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in
blocking buffer overnight at 4°C with gentle agitation.[16]

o Washing: Wash the membrane three times with TBST for 5-10 minutes each.

o Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16]

o Washing: Repeat the washing step.

o Detection: Apply the chemiluminescent substrate and visualize the protein bands using an
imaging system.

Safety Precautions

» Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat,
and safety glasses, when handling chemical compounds and cell cultures.

» Handle DMSO with care as it can facilitate the absorption of other substances through the
skin.

o Consult the Safety Data Sheet (SDS) for each specific compound for detailed hazard
information and handling procedures.

« All cell culture work should be performed in a certified biological safety cabinet using aseptic
techniques.
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o Dispose of all chemical and biological waste according to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. m.youtube.com [m.youtube.com]

e 2. pnas.org [pnas.org]

e 3.AG-494 | CDK | EGFR | TargetMol [targetmol.com]
e 4. youtube.com [youtube.com]

o 5. The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549
and DU145 cells - PubMed [pubmed.ncbi.nim.nih.gov]

» 6. Atopic dermatitis - Wikipedia [en.wikipedia.org]
e 7. Janus kinase - Wikipedia [en.wikipedia.org]

e 8. m.youtube.com [m.youtube.com]

e 9. proteopedia.org [proteopedia.org]

e 10. m.youtube.com [m.youtube.com]

e 11. researchgate.net [researchgate.net]

e 12. ABT-494: A Promising Second-Generation JAK1 Inhibitor for Rheumatoid Arthritis and
Anemia [synapse.patsnap.com]

e 13. Invitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) -
PubMed [pubmed.ncbi.nim.nih.gov]

e 14. Upadacitinib Attenuates Lipopolysaccharide- and Cecal Ligation and Puncture-Induced
Inflammatory Responses by Inhibiting NF-kB and Its Downstream Cytokines - PMC
[pmc.ncbi.nlm.nih.gov]

e 15. researchgate.net [researchgate.net]
e 16. youtube.com [youtube.com]

e 17. youtube.com [youtube.com]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b3368287?utm_src=pdf-custom-synthesis
https://m.youtube.com/watch?v=ZGuyqpyUu1s
https://www.pnas.org/doi/10.1073/pnas.2502778122
https://www.targetmol.com/compound/ag-494
https://www.youtube.com/watch?v=8ksELjM0CIg
https://pubmed.ncbi.nlm.nih.gov/22763976/
https://pubmed.ncbi.nlm.nih.gov/22763976/
https://en.wikipedia.org/wiki/Atopic_dermatitis
https://en.wikipedia.org/wiki/Janus_kinase
https://m.youtube.com/watch?v=7g-ZczJ6eJM
https://proteopedia.org/wiki/index.php/JAK-STAT_signaling_pathway
https://m.youtube.com/watch?v=tIM8XNLSG6I
https://www.researchgate.net/publication/327271222_In_vitro_and_in_vivo_characterization_of_the_JAK1_selectivity_of_upadacitinib_ABT-494
https://synapse.patsnap.com/article/abt-494-a-promising-second-generation-jak1-inhibitor-for-rheumatoid-arthritis-and-anemia
https://synapse.patsnap.com/article/abt-494-a-promising-second-generation-jak1-inhibitor-for-rheumatoid-arthritis-and-anemia
https://pubmed.ncbi.nlm.nih.gov/30886973/
https://pubmed.ncbi.nlm.nih.gov/30886973/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12433660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12433660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12433660/
https://www.researchgate.net/figure/Western-blot-analysis-showing-the-effect-of-upadacitinib-on-cisplatin-induced-hepatic_fig3_363844618
https://www.youtube.com/watch?v=yUstng0npaY
https://www.youtube.com/watch?v=p0ZxmVBkayo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3368287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Unraveling B 494: Application Notes and Protocols for
Laboratory Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3368287#b-494-solution-preparation-for-laboratory-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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